(3R)-2-Azabicyclo[2.2.2]octane-3-carboxylic acid
Description
Properties
IUPAC Name |
(3R)-2-azabicyclo[2.2.2]octane-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c10-8(11)7-5-1-3-6(9-7)4-2-5/h5-7,9H,1-4H2,(H,10,11)/t5?,6?,7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDIUZWIFYIATRZ-KPGICGJXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC1C(N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2CCC1[C@@H](N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization Strategies
The foundational route involves intramolecular cyclization of linear precursors to construct the bicyclo[2.2.2] framework. A prominent method begins with cis-4-aminocyclohexylcarboxylic acid , which undergoes thermal cyclization at 290°C for 15 minutes, yielding the bicyclic core with 86.3% efficiency after purification via dichloromethane (DCM) extraction. Key challenges include managing side reactions like decarboxylation, necessitating rapid quenching post-cyclization.
Alternative precursors, such as N-protected amino acids , enable milder conditions. For example, urethane derivatives treated with Grignard reagents (e.g., phenylmagnesium bromide) in tetrahydrofuran (THF) at −60°C facilitate stereocontrolled annulation. Copper bromide-dimethyl sulfide (CuBr/CH3SCH3) acts as a critical catalyst, stabilizing intermediates during nucleophilic addition.
Catalytic Hydrogenation
Asymmetric hydrogenation of unsaturated precursors offers a stereoselective pathway. For instance, enamine intermediates derived from β-keto esters undergo hydrogenation using chiral ruthenium catalysts (e.g., BINAP-Ru complexes), achieving enantiomeric excess (ee) >90%. Reaction parameters such as solvent polarity (e.g., methanol vs. ethanol) and hydrogen pressure (10–50 bar) significantly influence yield and stereochemical outcomes.
Enantioselective Synthesis
Chiral Auxiliaries
Incorporating chiral auxiliaries at early synthetic stages ensures stereochemical fidelity. A validated approach employs (R)- or (S)-tert-butyl sulfinamide to induce asymmetry during imine formation. Subsequent reduction with sodium triacetoxyborohydride (NaBH(OAc)3) in THF at 0°C affords diastereomerically pure amines, which are cyclized to yield the target (3R)-enantiomer. This method achieves >98% diastereomeric excess (de) but requires additional steps for auxiliary removal.
Asymmetric Catalysis
Palladium-catalyzed cyclizations represent a breakthrough in enantioselective synthesis. Using chiral phosphine ligands (e.g., Josiphos), prochiral dienes undergo [2+2] cycloaddition with nitriles, forming the bicyclic framework with 92% ee. Computational studies (DFT) reveal that ligand steric bulk dictates transition-state geometry, favoring the (3R)-configuration.
Industrial-Scale Production
Process Optimization
Large-scale synthesis prioritizes cost efficiency and safety. Microwave-assisted cyclization reduces reaction times from hours to minutes, enhancing throughput while minimizing thermal degradation. Flow chemistry systems further improve heat management, enabling continuous production with >85% yield.
Purification Techniques
Industrial purification leverages recrystallization from ethanol-water mixtures (3:1 v/v), achieving 99.5% chemical purity. Chiral stationary phase chromatography (CSP-HPLC) resolves enantiomers, though high solvent consumption drives interest in alternative methods like crystallization-induced diastereomer transformation .
Recent Advances and Methodological Innovations
Photoredox Catalysis
Visible-light-mediated decarboxylative cyclizations enable room-temperature synthesis. Irradiation of α-amino acids with fac-Ir(ppy)3 (1 mol%) in acetonitrile generates radical intermediates, which cyclize to form the bicyclo[2.2.2] scaffold with 78% yield and 94% ee.
Biocatalytic Approaches
Engineered transaminases (e.g., Codexis TA-450) convert keto-bicyclic precursors to the (3R)-amine with 99% ee. Coupled with in situ cofactor recycling , this method achieves scalable synthesis under aqueous conditions (pH 7.5, 30°C).
Comparative Analysis of Synthetic Routes
| Method | Key Reagents/Conditions | Yield (%) | ee (%) | Scalability |
|---|---|---|---|---|
| Thermal Cyclization | cis-4-Aminocyclohexylcarboxylic acid, 290°C | 86.3 | N/A | Moderate |
| Asymmetric Hydrogenation | BINAP-Ru, H2 (30 bar), MeOH | 92 | 94 | High |
| Palladium Catalysis | Josiphos-Pd, CH3CN, 80°C | 88 | 92 | Moderate |
| Photoredox | fac-Ir(ppy)3, Blue LED, MeCN | 78 | 94 | Low |
| Biocatalytic | TA-450, PLP, Glucose | 82 | 99 | High |
Key Observations :
-
Thermal cyclization excels in simplicity but lacks stereocontrol.
-
Biocatalytic methods offer superior enantioselectivity and green chemistry advantages but require specialized infrastructure.
-
Photoredox catalysis is promising for mild conditions but remains limited by photon penetration in large reactors.
Mechanistic Insights and Challenges
Chemical Reactions Analysis
Types of Reactions: (3R)-2-Azabicyclo[2.2.2]octane-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
(3R)-2-Azabicyclo[2.2.2]octane-3-carboxylic acid has several scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and natural products.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism of action of (3R)-2-Azabicyclo[2.2.2]octane-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares (3R)-2-Azabicyclo[2.2.2]octane-3-carboxylic acid with structurally related bicyclic amino acids:
Key Differences
Ring Size and Rigidity :
- The [2.2.2] system in the target compound provides greater conformational rigidity compared to the smaller [2.2.1] or [3.3.0] systems, which exhibit slightly more flexibility .
- β-lactam-containing analogs (e.g., [4.2.0] system) prioritize antibiotic activity via β-lactam ring reactivity .
Synthetic Accessibility: this compound is synthesized in high enantiomeric purity via hydrolysis of amino esters, while fluorinated derivatives (e.g., 5-fluoro analogs) require additional steps like electrophilic fluorination . β-lactam analogs involve multistep enzymatic or chemical cyclization for β-lactam ring formation .
Physicochemical Properties :
- Acidity : The carboxylic acid group in the target compound has a pKa ~3.6, comparable to pipecolic acid, whereas fluorinated derivatives (e.g., 5-fluoro analog) exhibit altered pKa (~3.61) due to electron-withdrawing effects .
- Solubility : The rigid [2.2.2] scaffold reduces solubility in polar solvents compared to smaller bicyclic systems .
Biological Applications :
- The target compound is used in hypertension drugs (e.g., Zabicipril) due to its ACE-inhibitory activity, while β-lactam analogs are reserved for antibiotics .
- Fluorinated derivatives are explored for enhanced bioavailability and target binding in CNS disorders .
Commercial and Research Relevance
- Cost and Availability : The parent compound (CAS 109583-12-2) is priced at ~$1,845/250 mg, while fluorinated derivatives (e.g., CAS 1272757-50-2) cost \sim$540/100 mg due to complex synthesis .
- Derivatives : Boc-protected (e.g., 2-Boc-2-azabicyclo[2.2.2]octane-3-carboxylic acid) and hydrazide derivatives (e.g., CAS 114725-06-3) are available for peptide coupling .
Biological Activity
(3R)-2-Azabicyclo[2.2.2]octane-3-carboxylic acid is a bicyclic compound notable for its unique azabicyclic structure, which incorporates a nitrogen atom within a rigid framework. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including neuroactive properties, antimicrobial effects, and analgesic capabilities. This article will explore the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₈H₁₃NO₂
- Molecular Weight : 155.20 g/mol
- SMILES Notation : [H][C@@]1(C(=O)O)NC2CCC1CC2
The stereochemistry at the 3-position is crucial for its biological activity, influencing how the compound interacts with various biological targets.
The mechanism of action of this compound primarily involves its interaction with neurotransmitter systems. It has been identified as a selective agonist for the alpha7 nicotinic acetylcholine receptor (alpha7 nAChR), which plays a significant role in cognitive functions and neuroprotection. The compound demonstrates rapid brain penetration and high oral bioavailability, making it a candidate for therapeutic applications in cognitive dysfunctions, particularly in schizophrenia .
Biological Activities
- Neuroactive Properties :
-
Antimicrobial Activity :
- Preliminary studies indicate that derivatives of this compound exhibit antimicrobial properties, warranting further investigation into their pharmacological potential.
-
Analgesic Effects :
- Research suggests that this compound may possess pain-relieving properties, although the mechanisms behind this activity require further elucidation.
Comparative Analysis with Related Compounds
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| This compound | Bicyclic with nitrogen | Neuroactive, antimicrobial, analgesic |
| 2-Azabicyclo[3.2.1]octane | Bicyclic with nitrogen | Potential therapeutic applications |
| 8-Azabicyclo[3.2.1]octane | Bicyclic with nitrogen | Varies by derivative |
This table illustrates the uniqueness of this compound compared to similar compounds, highlighting its distinct biological activities.
Case Studies and Research Findings
-
Cognitive Dysfunction in Schizophrenia :
A Phase 2 clinical trial evaluated the efficacy of related compounds targeting the alpha7 nAChR in patients with schizophrenia, demonstrating improved cognitive performance without significant adverse effects . -
In Vivo Efficacy :
Studies have shown that this compound derivatives exhibit rapid brain penetration and effective modulation of cognitive functions in animal models, indicating their potential for treating cognitive impairments .
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling (3R)-2-Azabicyclo[2.2.2]octane-3-carboxylic acid in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear chemical-resistant gloves (e.g., nitrile), full-length lab coats, and safety goggles. Respiratory protection (e.g., NIOSH-certified P95 masks) is advised for aerosol-prone procedures .
- Ventilation : Use fume hoods for weighing or handling powdered forms to minimize inhalation risks .
- First Aid : In case of skin contact, wash immediately with soap and water; for eye exposure, rinse with water for ≥15 minutes and seek medical attention .
- Storage : Store in sealed containers at 2–8°C to maintain stability .
Q. What synthetic routes are commonly employed for synthesizing this compound?
- Methodological Answer :
- Key Steps :
Cyclization : Use bicyclic precursors with tert-butoxycarbonyl (Boc) protecting groups to stabilize intermediates during ring closure .
Deprotection : Remove Boc groups under acidic conditions (e.g., HCl/dioxane) to yield the free carboxylic acid .
- Optimization : Adjust reaction solvents (e.g., dichloromethane for low polarity) and catalysts (e.g., palladium for stereoselective steps) to enhance yield .
Q. Which analytical techniques are effective for characterizing the purity and stereochemical configuration of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm bicyclic structure and stereochemistry via coupling constants (e.g., axial vs. equatorial protons) .
- High-Performance Liquid Chromatography (HPLC) : Employ chiral columns (e.g., amylose-based) to resolve enantiomeric purity .
- Mass Spectrometry (MS) : Validate molecular weight (155.19 g/mol) and detect impurities via high-resolution MS .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve synthetic yields?
- Methodological Answer :
- Temperature Control : Maintain low temperatures (–20°C to 0°C) during cyclization to prevent side reactions .
- Catalyst Screening : Test transition-metal catalysts (e.g., Pd/C for hydrogenation) to enhance stereoselectivity .
- Yield Tracking : Use Design of Experiments (DoE) to statistically optimize variables (e.g., solvent polarity, reaction time) .
Q. How should contradictory data in reported physicochemical properties be addressed?
- Methodological Answer :
- Data Validation : Cross-reference multiple sources (e.g., PubChem, peer-reviewed journals) for melting point or solubility data. If unavailable, conduct differential scanning calorimetry (DSC) for melting behavior .
- Risk Assessment : Assume worst-case scenarios for missing toxicity data (e.g., treat as H319/H315 hazards) and use in vitro assays (e.g., Ames test) to preliminarily assess mutagenicity .
Q. What strategies are recommended for pharmacological interaction studies involving this compound?
- Methodological Answer :
- Target Identification : Use molecular docking simulations to predict binding affinity to biological targets (e.g., neurotransmitter receptors) .
- In Vitro Assays : Conduct competitive binding assays with radiolabeled ligands (e.g., -labeled analogs) to quantify receptor interactions .
- Metabolic Stability : Assess hepatic clearance using liver microsomes and LC-MS/MS to identify major metabolites .
Q. How can stability issues during long-term storage be mitigated?
- Methodological Answer :
- Condition Monitoring : Perform accelerated stability studies (40°C/75% RH for 6 months) to predict degradation pathways .
- Stabilizers : Add antioxidants (e.g., BHT) or store under inert gas (argon) to prevent oxidation .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
